molecular formula C12H9N3OS2 B4482395 N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B4482395
M. Wt: 275.4 g/mol
InChI Key: QNPFXHHZBJPNFT-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that features both thiazole and benzothiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Mechanism of Action

Target of Action

The primary targets of N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide are enzymes such as acetylcholinesterase , butyrylcholinesterase , α-glucosidase , and urease . These enzymes play crucial roles in various biological processes. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses, while α-glucosidase is a key enzyme in carbohydrate digestion.

Mode of Action

The compound interacts with its target enzymes, leading to their inhibition . This interaction is recognized by in silico studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with methyl iodide under basic conditions.

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with formic acid.

    Coupling Reaction: The final step involves coupling the thiazole and benzothiazole rings through an amide bond. This can be achieved by reacting 5-methyl-1,3-thiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the thiazole and benzothiazole rings.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • N-(5-ethyl-1,3-thiazol-2-yl)acetamide
  • N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of both thiazole and benzothiazole rings, which confer distinct biological activities. This dual-ring structure is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-7-5-13-12(18-7)15-11(16)8-2-3-9-10(4-8)17-6-14-9/h2-6H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPFXHHZBJPNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322917
Record name N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261103
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

785703-04-0
Record name N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 6
N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

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